N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE
Overview
Description
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, an imidazole ring, and a butanamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE typically involves multiple steps, including the formation of the oxazole and imidazole rings, followed by their coupling with the butanamide group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Techniques like continuous flow synthesis and automated reactors could be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE shares similarities with other oxazole and imidazole derivatives, such as:
- 5-METHYL-1,2-OXAZOLE
- 4,5-DIHYDRO-1H-IMIDAZOLE derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-20(22(29)26-21-14-16(2)31-27-21)32-24-25-19(15-17-10-6-4-7-11-17)23(30)28(24)18-12-8-5-9-13-18/h4-15,20H,3H2,1-2H3,(H,26,27,29)/b19-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXUVFLIBUMLOE-XDJHFCHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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